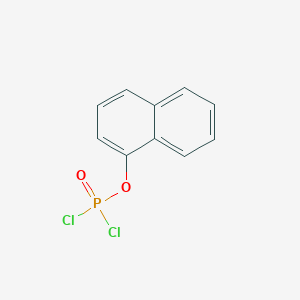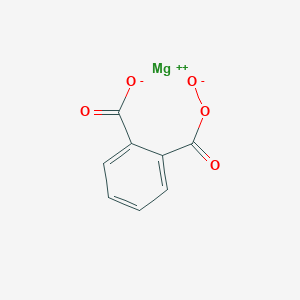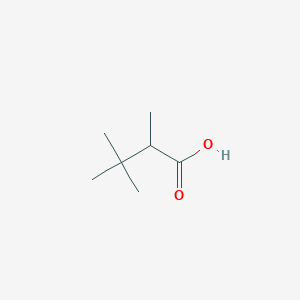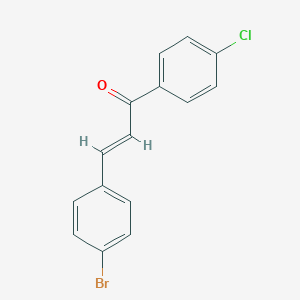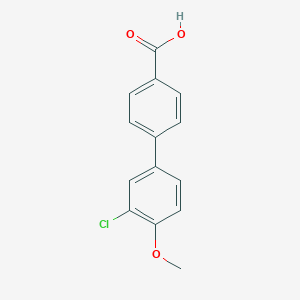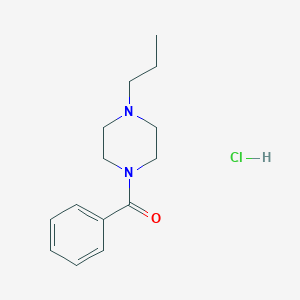
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This results in the modulation of the activity of these neurotransmitter systems, leading to the observed effects on behavior and cognition.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and serotonin levels in the brain, leading to improvements in mood and cognition. It has also been shown to decrease the activity of the noradrenergic system, which is associated with anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Piperazine, 1-benzoyl-4-propyl-, monohydrochloride in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and cognition in a controlled manner. However, one limitation of using Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on Piperazine, 1-benzoyl-4-propyl-, monohydrochloride. One area of interest is the development of more selective and potent compounds that target specific neurotransmitter systems. Another area of research is the investigation of the long-term effects of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride on behavior and cognition. Additionally, the potential applications of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride in the treatment of neurological disorders such as depression and anxiety warrant further investigation.
Conclusion
In conclusion, Piperazine, 1-benzoyl-4-propyl-, monohydrochloride is a promising compound with potential applications in the field of neuroscience. Its ability to selectively modulate the activity of specific neurotransmitter systems makes it a valuable tool for studying the effects of these systems on behavior and cognition. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of Piperazine, 1-benzoyl-4-propyl-, monohydrochloride involves the reaction of benzoyl chloride with propyl piperazine in the presence of a suitable solvent and a base. The reaction yields Piperazine, 1-benzoyl-4-propyl-, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Aplicaciones Científicas De Investigación
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
Número CAS |
19729-87-4 |
|---|---|
Nombre del producto |
Piperazine, 1-benzoyl-4-propyl-, monohydrochloride |
Fórmula molecular |
C14H21ClN2O |
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
phenyl-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3;1H |
Clave InChI |
SZSBGLGJSJYWAA-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2.Cl |
SMILES canónico |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2.Cl |
Otros números CAS |
19729-87-4 |
Sinónimos |
phenyl-(4-propylpiperazin-1-yl)methanone hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



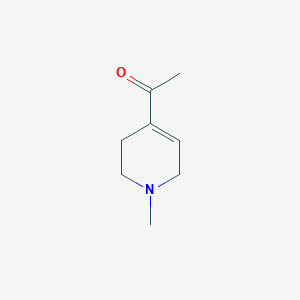
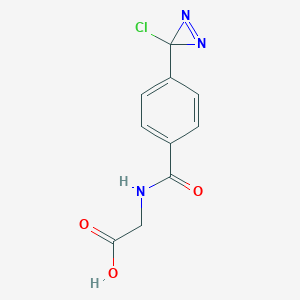
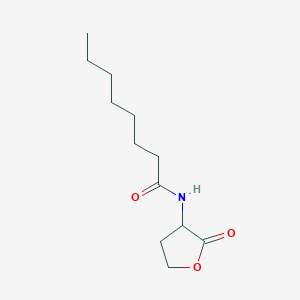

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

